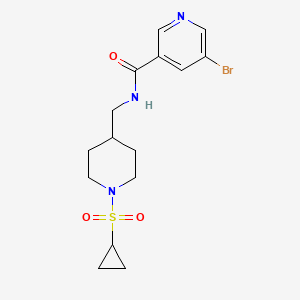
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide is a useful research compound. Its molecular formula is C15H20BrN3O3S and its molecular weight is 402.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry in Complexes
Research indicates that compounds like nicotinamide have been explored in coordination chemistry, particularly with mercury(II) halides and pseudohalides. These studies emphasize the potential of such compounds to act as monodentate ligands that bond through nitrogen or oxygen atoms, potentially leading to polymeric structures. This property could be relevant for the study of 5-bromo-N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)nicotinamide in similar contexts (Ahuja et al., 1975).
Metabolic Pathways in Plants
Nicotinamide and its derivatives play a significant role in the metabolism of various plants. They are used in pyridine nucleotide synthesis and can form compounds like trigonelline and nicotinic acid 1N-glucoside. This metabolic pathway might be influenced by derivatives like this compound, offering insights into plant biochemistry (Matsui et al., 2007).
Synthesis of Novel Compounds
The chemical properties of nicotinamide derivatives, including their potential to act as ligands and form new compounds, are of interest in synthetic chemistry. For instance, the synthesis of complex molecules like 5-beta-D-ribofuranosylnicotinamide and its derivatives has been explored, which could be relevant to the study and application of this compound in the synthesis of new chemical entities (Kabat et al., 1987).
Medical Research: Antiprotozoal Activity
In medical research, certain nicotinamide derivatives have been synthesized and evaluated for their antiprotozoal activity. This area of study could be relevant for this compound, particularly in exploring its potential efficacy in treating protozoal infections (Ismail et al., 2003).
Applications in Molecular Crystals
The combination of nicotinamide with other compounds to form molecular crystals with properties like hydrogen bonding and π-π stacking interactions has been studied. These properties could be explored with derivatives like this compound to potentially create new materials with unique optical or electrical properties (Bryndal et al., 2014).
Properties
IUPAC Name |
5-bromo-N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O3S/c16-13-7-12(9-17-10-13)15(20)18-8-11-3-5-19(6-4-11)23(21,22)14-1-2-14/h7,9-11,14H,1-6,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IORNEOGMEGHULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4-dimethyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-1-carboxamide](/img/structure/B2770935.png)
![2-{2-[3,4-dihydro-1(2H)-quinolinyl]-2-oxoethyl}-7-(4-fluoroanilino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2770936.png)
![2-(isopropylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2770937.png)
![Methyl 2-{2-[1-(prop-2-yn-1-yl)piperidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2770938.png)
![2,2,2-trifluoroethyl N-[2-(1H-imidazol-1-yl)ethyl]carbamate](/img/structure/B2770940.png)
![8-(4-methoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2770941.png)
![2,4-dichloro-6-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2770943.png)
![N-[1-(3,4-Difluorophenyl)-2-oxopiperidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2770946.png)
![4-{[(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)carbonyl]amino}butanoic acid](/img/structure/B2770947.png)


![5-Chloro-6-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B2770951.png)
![4-[2-(4-chlorophenyl)acetyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2770954.png)
